![molecular formula C16H14F2O B1327449 3',4'-Difluoro-3-(4-methylphenyl)propiophenone CAS No. 898769-37-4](/img/structure/B1327449.png)
3',4'-Difluoro-3-(4-methylphenyl)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of fluorinated aromatic compounds is a topic of significant interest due to their unique properties and potential applications. In the context of 3',4'-Difluoro-3-(4-methylphenyl)propiophenone, we can draw parallels from the synthesis of related fluorinated compounds. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoroacetophenone with 4-nitrophenyl phenyl ether, followed by reduction . Similarly, the synthesis of 4,4'-difluorobenzophenone has been explored through various methods, including the Fridel-Crafts alkylation hydrolysis method and halogen substitution method . These methods could potentially be adapted for the synthesis of 3',4'-Difluoro-3-(4-methylphenyl)propiophenone.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is crucial for understanding their properties and reactivity. For example, the crystal and molecular structure of anti-3',4'-difluoro-2-hydroxyiminopropiophenone was determined, revealing a trans-oid arrangement of the carbonyl and hydroxyimino-groups . This kind of structural information is vital for predicting the behavior of similar molecules, such as 3',4'-Difluoro-3-(4-methylphenyl)propiophenone, in various chemical environments.
Chemical Reactions Analysis
Fluorinated compounds often undergo unique chemical reactions due to the presence of fluorine atoms. For instance, the synthesis and intramolecular cyclisation of ortho-hydroxy-2,3,3,3-tetrafluoropropiophenone led to the formation of 3-fluoro-4-hydroxycoumarin . Additionally, [difluoro(phenylseleno)methyl]-trimethylsilane was used as a nucleophilic difluoromethylating reagent to incorporate difluoromethyl groups into carbonyl compounds . These reactions highlight the versatility of fluorinated compounds and suggest potential pathways for the reactivity of 3',4'-Difluoro-3-(4-methylphenyl)propiophenone.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often remarkable, with high thermal stability and solubility in polar organic solvents . The presence of fluorine atoms can significantly influence these properties. For example, the synthesis of novel polyimides derived from a fluorinated diamine monomer resulted in polymers with excellent thermal stability and mechanical properties . Understanding these properties is essential for predicting the behavior of 3',4'-Difluoro-3-(4-methylphenyl)propiophenone in various applications.
Scientific Research Applications
Synthesis and Transformations
- 3',4'-Difluoro-3-(4-methylphenyl)propiophenone has been explored in various synthetic and transformation pathways. A study reported the synthesis of difluoro(phenylseleno)methyl trimethylsilane, a nucleophilic difluoromethylating reagent, employing this compound as a precursor (Qin et al., 2005).
Optical and Photophysical Properties
- The optical and photophysical properties of related compounds have been investigated, such as the study on BODIPY-based hydroxyaryl derivatives, which highlighted their use as fluorescent pH probes excitable with visible light (Baruah et al., 2005).
Molecular Structure and Analysis
- Molecular structure and analysis have been a key focus, with studies like the one on Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate investigating its structure and properties using various analytical techniques (Sheena Mary et al., 2014).
Polymer Synthesis and Properties
- The compound has also been utilized in the synthesis of novel copolymers. For example, research has been conducted on novel copolymers of styrene using halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, indicating its potential in the field of polymer science (Savittieri et al., 2022).
Quantum Mechanical Calculations
- Quantum mechanical studies, like the investigation into the spectral characteristics, biological activity, and photovoltaic cell efficiency of polycyclic aromatic chalcones, have also incorporated derivatives of this compound (Al-Otaibi et al., 2020).
Material Science Applications
- In material science, the compound has been involved in the synthesis and characterization of novel poly(arylene ether)s and related materials, demonstrating its versatility in this domain (Salunke et al., 2007).
properties
IUPAC Name |
1-(3,4-difluorophenyl)-3-(4-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O/c1-11-2-4-12(5-3-11)6-9-16(19)13-7-8-14(17)15(18)10-13/h2-5,7-8,10H,6,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRBCSYCYHYSCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644150 |
Source
|
Record name | 1-(3,4-Difluorophenyl)-3-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-Difluoro-3-(4-methylphenyl)propiophenone | |
CAS RN |
898769-37-4 |
Source
|
Record name | 1-(3,4-Difluorophenyl)-3-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.